Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Description

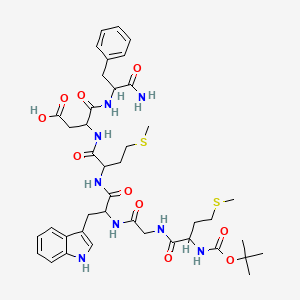

Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH₂ is a synthetic hexapeptide featuring a tert-butyloxycarbonyl (Boc) protecting group at its N-terminus and a C-terminal amide. The peptide sequence includes methionine (Met), glycine (Gly), tryptophan (Trp), methionine (Met), aspartic acid (Asp), and phenylalanine (Phe), all in racemic (DL) configurations. This compound is primarily used in peptide synthesis research and structural studies to investigate the effects of stereochemical diversity and protective groups on peptide behavior.

Properties

IUPAC Name |

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[3-(1H-indol-3-yl)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56N8O10S2/c1-41(2,3)59-40(58)49-28(15-17-60-4)36(54)44-23-33(50)45-31(20-25-22-43-27-14-10-9-13-26(25)27)38(56)46-29(16-18-61-5)37(55)48-32(21-34(51)52)39(57)47-30(35(42)53)19-24-11-7-6-8-12-24/h6-14,22,28-32,43H,15-21,23H2,1-5H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,49,58)(H,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNBFKNPGFMLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56N8O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Boc Strategy

The Boc strategy remains a widely used method for synthesizing peptides like this compound, particularly when incorporating D-amino acids and complex sequences.

Resin and Initial Loading : The peptide chain is anchored to a solid support (e.g., Pam-resin or similar) with an initial amino acid attached, often the C-terminal residue amidated to form the peptide amide.

Coupling Reagents : Commonly, Boc-protected amino acids are activated as HOBt esters and coupled using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or EDC in the presence of base (e.g., diisopropylethylamine, DIEA) to form peptide bonds efficiently.

Deprotection : Boc groups are removed by treatment with trifluoroacetic acid (TFA), generating tert-butyl cations that can cause side reactions, particularly with sensitive residues like tryptophan and methionine. Addition of scavengers such as dithioethane (DTE) during TFA cleavage prevents these side products.

Washing and Neutralization : After deprotection, the resin is washed with solvents like dichloromethane (CH2Cl2) and neutralized with DIEA to prepare for the next coupling cycle.

Side Chain Protection : The side chains of amino acids such as aspartic acid (Asp) and phenylalanine (Phe) are protected with groups like benzyl (OBzl) or tert-butyl derivatives to prevent undesired reactions during synthesis and cleavage.

Cleavage and Purification : After chain assembly, the peptide is cleaved from the resin using strong acids (e.g., HF or TFA with scavengers), followed by purification through reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Enzymatic Synthesis Approaches

Some peptides similar to this compound have been synthesized enzymatically using proteases like thermolysin to catalyze peptide bond formation under mild aqueous conditions.

Thermolysin-Catalyzed Condensation : This method involves mixing protected peptide fragments with thermolysin in aqueous methanol at controlled pH and temperature to promote selective coupling, as reported for peptides containing Trp-Met-Asp-Phe sequences.

Reaction Conditions : Optimal pH values (around 6.0) and solvent compositions (20%-90% methanol) are critical for maximizing yields and minimizing side reactions. Reaction times vary between 3 to 18 hours depending on conditions.

Advantages : Enzymatic synthesis can offer regio- and stereoselectivity, potentially reducing racemization and side products compared to purely chemical methods.

Segment Coupling and Mixed Strategies

For longer or complex peptides, segment coupling strategies combining Boc and Fmoc methods are employed.

Orthogonal Protection : The use of orthogonal protecting groups (e.g., Fmoc on the N-terminal glycine of a middle segment) allows selective deprotection and coupling steps, facilitating the assembly of peptide thioesters or glycopeptides.

Activation and Coupling : Thioester activation by silver ions and subsequent coupling with other peptide segments enable the synthesis of complex peptides with high efficiency and minimal side reactions.

Key Considerations and Challenges in Preparation

| Aspect | Details and Recommendations |

|---|---|

| Protecting Groups | Use Boc for N-terminus; side chains protected with benzyl (OBzl), acetamidomethyl (Acm), or tosyl (Tos) groups. |

| Deprotection Scavengers | Include 0.5% dithioethane (DTE) during TFA cleavage to prevent side reactions with Trp and Met residues. |

| Coupling Reagents | Prefer HOBt esters with DCC or EDC; carbonate mixed anhydrides for specific residues; EDC/HOSu for some couplings. |

| Enzymatic Catalysis | Thermolysin catalysis effective for certain peptide bonds, especially involving Trp-Met-Asp-Phe sequences. |

| Purification | RP-HPLC purification post-cleavage ensures high purity; recrystallization may be used for further refinement. |

| Side Reactions | Aspartimide formation is a risk with Asp-Gly sequences; use appropriate side chain protection and mild conditions. |

| Racemization Control | Use mild coupling conditions and enzymatic methods to minimize racemization of D- and L-amino acids. |

Representative Data from Literature

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents, such as carbodiimides, can be used to facilitate amino acid substitution.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 depends on its specific applicationThese interactions can modulate biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH₂ with H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (CAS: 109210-42-6), a structurally related peptide with defined stereochemistry :

| Property | Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH₂ | H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ |

|---|---|---|

| Molecular Formula | ~C₄₆H₆₅N₉O₁₀S₃ (estimated) | C₄₅H₅₈ClN₉O₁₀S₂ |

| Molecular Weight | ~1020 g/mol (estimated) | 984.58 g/mol |

| LogP | ~5.5 (higher due to Boc group) | 4.78 |

| Stereochemistry | Racemic (DL) at all chiral centers | L-configured (S stereochemistry specified) |

| Key Modifications | Boc-protected N-terminal; DL-Met, DL-Trp, DL-Asp, DL-Phe | Free N-terminal tyrosine (Tyr); L-Met, L-Trp, L-Asp |

| Solubility | Lower (hydrophobic Boc group) | Higher (polar Tyr hydroxyl group) |

| Stability | Acid-labile (Boc cleavage under acidic conditions) | Stable in acidic environments |

Analytical Challenges

- Boc-DL-Met-...-NH₂ : DL stereochemistry complicates chiral resolution, requiring advanced techniques like chiral chromatography or circular dichroism (CD) spectroscopy for structural confirmation .

- H-Tyr-Met-...-NH₂ : Defined L-configurations simplify analysis using collision-induced dissociation (CID) mass spectrometry, though challenges persist in distinguishing isomeric features (e.g., C=C bond positions) without authentic standards .

Thermodynamic and Kinetic Properties

- The Boc group increases thermal stability (e.g., higher melting point) compared to unprotected peptides.

- Racemic DL forms exhibit lower enzymatic degradation rates than L-configured peptides due to reduced compatibility with proteases .

Biological Activity

Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 is a synthetic peptide that has garnered attention in various biological research contexts. This article explores its biological activity, mechanisms, and potential applications based on diverse sources.

Chemical Structure and Synthesis

The compound is a peptide consisting of both D- and L-amino acids, which contributes to its unique properties. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the peptide chain. The initial amino acid, DL-tryptophan, is attached to a resin, followed by deprotection and coupling with subsequent amino acids like DL-methionine and others.

Biological Activity

Antimicrobial Properties:

Research indicates that peptides similar to this compound exhibit antimicrobial activity. For instance, studies on related peptides have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects:

Investigations into the neuroprotective properties of this peptide indicate that it may play a role in protecting neurons from apoptosis induced by amyloid beta peptides, which are implicated in Alzheimer’s disease. Peptides with similar structures have demonstrated the ability to inhibit amyloid aggregation and reduce associated toxicity in neuronal cell lines .

Cell Signaling and Interaction:

The mechanism of action for this compound involves interactions with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This property is critical for understanding its role in cellular communication and potential therapeutic applications.

Study 1: Antimicrobial Activity

A study highlighted the antimicrobial efficacy of peptides related to this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in bacterial cultures treated with these peptides, indicating their potential as novel antimicrobial agents.

Study 2: Neuroprotection Against Amyloid Beta

In vitro experiments demonstrated that this compound could protect PC-12 cells from Aβ-induced toxicity. The treatment resulted in reduced apoptosis rates compared to untreated controls, suggesting a protective role against neurodegeneration associated with Alzheimer's disease .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth. |

| Study 2 | Neuroprotection | Reduced apoptosis in neuronal cells exposed to amyloid beta. |

| Study 3 | Cell Signaling | Modulated receptor activity leading to altered signaling pathways. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, and how are DL-configured residues managed during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Synthesis typically employs SPPS with Boc (tert-butyloxycarbonyl) protection for temporary α-amino group blocking. DL-configured residues require careful enantiomeric control, often via racemic crystallization or chiral auxiliaries. Post-synthesis, the Boc group is removed using trifluoroacetic acid (TFA). Characterization involves reverse-phase HPLC (RP-HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation. Specialized protocols for methionine (Met) oxidation prevention (e.g., inert atmospheres) are critical due to sulfur sensitivity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Answer : Key techniques include:

- Circular Dichroism (CD) : To assess secondary structure and chiral environment of DL residues.

- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities in DL configurations.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects synthetic byproducts.

- Amino Acid Analysis (AAA) : Hydrolysis followed by HPLC quantifies residue composition .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Answer : Stability is pH- and temperature-dependent. Lyophilized peptides are stored at -20°C under desiccation. In solution, avoid repeated freeze-thaw cycles and use buffers with antioxidants (e.g., TCEP for methionine residues). Accelerated stability studies under ICH Q8(R2) guidelines (40°C/75% RH for 6 months) predict degradation pathways .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for this peptide?

- Answer : Contradictions often arise from variable DL-isomer ratios or aggregation states. Use:

- Systematic Dose-Response Assays : Test multiple concentrations across cell lines to account for threshold effects.

- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time.

- Meta-Analysis Frameworks : Apply PRISMA guidelines to aggregate and statistically reconcile disparate datasets .

Q. How can computational modeling predict the impact of DL-residue stereochemistry on receptor binding affinity?

- Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model peptide-receptor interactions. Key steps:

- Docking Studies : Use AutoDock Vina to screen DL vs. L-configured peptides.

- Free Energy Perturbation (FEP) : Quantify enantiomer-specific binding energy differences.

- Validation : Compare computational results with surface plasmon resonance (SPR) binding assays .

Q. What nonclinical safety evaluations are required for this peptide in preclinical development, and how do DL residues affect toxicity profiles?

- Answer : Follow ICH S6(R1) guidelines:

- Repeat-Dose Toxicity Studies : 28-day rodent trials with histopathological analysis.

- Safety Pharmacology : Assess cardiovascular (hERG assay) and respiratory effects.

- DL-Specific Risks : Chiral metabolites may exhibit unique toxicokinetics; use chiral HPLC to track enantiomer-specific bioaccumulation .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets involving this compound?

- Answer :

- Metadata Schemas : Use ISA-Tab for experimental metadata, including synthesis conditions and analytical parameters.

- Controlled Vocabularies : Link to ChEBI (Chemical Entities of Biological Interest) for compound annotation.

- Archiving : Deposit raw NMR/MS data in repositories like MetaboLights or Zenodo with DOI assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.